![molecular formula C21H26O2S B12589066 Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate CAS No. 648436-68-4](/img/structure/B12589066.png)
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group attached to a sulfanyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate typically involves the reaction of 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoic acid+methanolH2SO4Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(4-methylphenyl)sulfanyl]benzoate
- Methyl 4-[(2-hexylphenyl)sulfanyl]benzoate
- Methyl 4-[(2-hexyl-4-methylphenyl)sulfonyl]benzoate
Uniqueness
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is unique due to the presence of both a hexyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct physicochemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
648436-68-4 |
|---|---|
Formule moléculaire |
C21H26O2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
methyl 4-(2-hexyl-4-methylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H26O2S/c1-4-5-6-7-8-18-15-16(2)9-14-20(18)24-19-12-10-17(11-13-19)21(22)23-3/h9-15H,4-8H2,1-3H3 |
Clé InChI |
IDQGEXGHOYKFRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



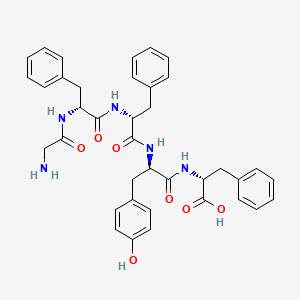
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
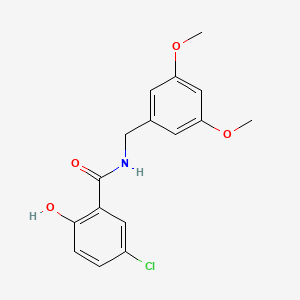
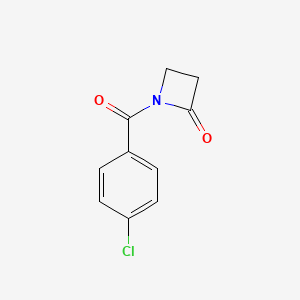
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
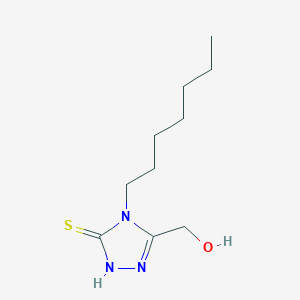
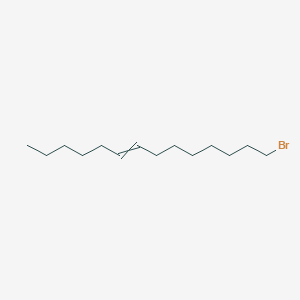
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
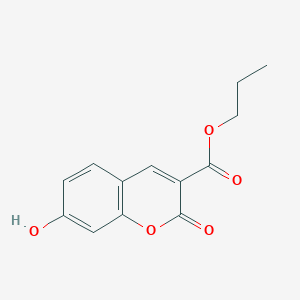
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
